molecular formula C42H39N5O9 B13877541 N6-Benzoyl-2'-deoxy-5'-O-DMT-adenosine 3'-O-succinate triethylammonium salt

N6-Benzoyl-2'-deoxy-5'-O-DMT-adenosine 3'-O-succinate triethylammonium salt

Cat. No.: B13877541
M. Wt: 757.8 g/mol
InChI Key: WYSOXXMLUVYPGV-UHFFFAOYSA-N
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Description

N6-Benzoyl-2’-deoxy-5’-O-DMT-adenosine 3’-O-succinate triethylammonium salt is a novel nucleoside analog. This compound has garnered attention due to its antiviral and anticancer properties. It is a ribonucleotide with an N6-(benzoyl)-2’-deoxyadenosine base linked to the 3’ position of a succinate group, which is further complexed with triethylammonium .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N6-Benzoyl-2’-deoxy-5’-O-DMT-adenosine 3’-O-succinate triethylammonium salt involves multiple steps. The starting material, 2’-deoxyadenosine, undergoes benzoylation at the N6 position. The 5’-hydroxyl group is protected with a dimethoxytrityl (DMT) group. The 3’-hydroxyl group is then esterified with succinic anhydride to form the succinate ester. Finally, the succinate ester is converted to its triethylammonium salt form .

Industrial Production Methods

Industrial production of this compound typically follows the same synthetic route but on a larger scale. The reaction conditions are optimized for yield and purity, often involving automated synthesis equipment to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

N6-Benzoyl-2’-deoxy-5’-O-DMT-adenosine 3’-O-succinate triethylammonium salt can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxidized nucleoside derivatives, while reduction can produce deprotected nucleosides .

Scientific Research Applications

N6-Benzoyl-2’-deoxy-5’-O-DMT-adenosine 3’-O-succinate triethylammonium salt has a wide range of scientific research applications:

    Chemistry: Used in the synthesis of oligonucleotides and as a building block for more complex molecules.

    Biology: Studied for its role in DNA/RNA synthesis and repair mechanisms.

    Medicine: Investigated for its antiviral and anticancer properties, showing potential in therapeutic applications.

    Industry: Utilized in the production of nucleic acid-based drugs and diagnostic tools .

Mechanism of Action

The mechanism of action of N6-Benzoyl-2’-deoxy-5’-O-DMT-adenosine 3’-O-succinate triethylammonium salt involves its incorporation into nucleic acids. This incorporation can disrupt normal DNA/RNA synthesis and function, leading to antiviral and anticancer effects. The compound targets specific enzymes involved in nucleic acid metabolism, such as DNA polymerases and reverse transcriptases .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N6-Benzoyl-2’-deoxy-5’-O-DMT-adenosine 3’-O-succinate triethylammonium salt is unique due to its specific structure, which combines the N6-benzoyl and 5’-O-DMT protecting groups with a succinate ester. This combination provides stability and functionality, making it suitable for various applications in research and industry .

Properties

IUPAC Name

4-[5-(6-benzamidopurin-9-yl)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-3-yl]oxy-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H39N5O9/c1-52-31-17-13-29(14-18-31)42(28-11-7-4-8-12-28,30-15-19-32(53-2)20-16-30)54-24-34-33(56-37(50)22-21-36(48)49)23-35(55-34)47-26-45-38-39(43-25-44-40(38)47)46-41(51)27-9-5-3-6-10-27/h3-20,25-26,33-35H,21-24H2,1-2H3,(H,48,49)(H,43,44,46,51)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYSOXXMLUVYPGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(CC(O4)N5C=NC6=C(N=CN=C65)NC(=O)C7=CC=CC=C7)OC(=O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H39N5O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

757.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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